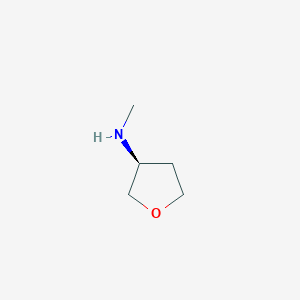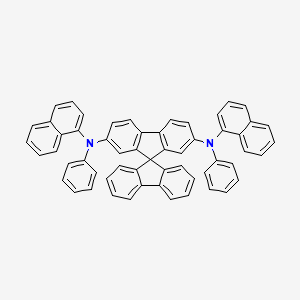![molecular formula C12H16N2O2 B1395010 2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid CAS No. 1220027-75-7](/img/structure/B1395010.png)
2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid
Übersicht
Beschreibung
“2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid” is a chemical compound with the molecular formula C12H16N2O2 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, compounds with a pyrrolidine ring are known to undergo various chemical reactions . These reactions often involve the functionalization of the pyrrolidine ring .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 220.27 . Other physical and chemical properties are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen
Quantum Chemical Properties
- Quantum Chemical Investigation : A study by Bouklah et al. (2012) explored the DFT and quantum-chemical calculations of various compounds including 2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid. This research is crucial for understanding the molecular properties like orbital energies and molecular densities, which are essential for material science and molecular engineering.
Photophysical Properties
- Cyclopalladated Complexes and Emission Studies : Research by Mancilha et al. (2011) on cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles involved derivatives of pyrrolidine, offering insights into their photophysical properties. These findings are significant for the development of new materials with specific light emission characteristics.
Catalytic Applications
- Catalysis in Organic Synthesis : A study conducted by Xie et al. (2014) demonstrated the use of related pyrrolidine derivatives in catalyzing the ammoxidation of alcohols to nitriles. This has implications for the development of more efficient and sustainable chemical processes.
Organic Synthesis and Drug Development
Development of GABA Analogues : Research by Petz et al. (2019) on the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues is significant for drug development, particularly in neurological disorders.
Potential in Pharmacology : A study by Yan et al. (2006) on 2-aryl(pyrrolidin-4-yl)acetic acids highlighted their biological activities as agonists of S1P receptors, indicating potential pharmacological applications.
Corrosion Inhibition
- Corrosion Inhibition Properties : Research by Bouklah et al. (2005) investigated the efficiency of pyrrolidine derivatives, including this compound, in inhibiting steel corrosion in sulfuric acid. This is crucial for industrial applications where corrosion resistance is key.
Zukünftige Richtungen
The pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing research into new compounds with this structure . Future directions could include further exploration of the biological activity of “2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid” and its potential applications in medicine.
Eigenschaften
IUPAC Name |
2-[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)7-10-4-6-14(8-10)9-11-3-1-2-5-13-11/h1-3,5,10H,4,6-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAYBGXXWCJNOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC(=O)O)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249478 | |
| Record name | 1-(2-Pyridinylmethyl)-3-pyrrolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220027-75-7 | |
| Record name | 1-(2-Pyridinylmethyl)-3-pyrrolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Pyridinylmethyl)-3-pyrrolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid](/img/structure/B1394929.png)




![N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394936.png)






![Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B1394948.png)
![5-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394950.png)